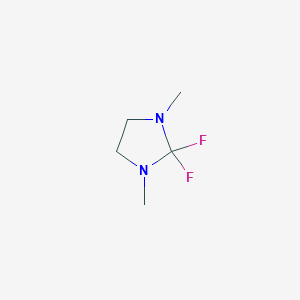

2,2-Difluoro-1,3-dimethylimidazolidine

Übersicht

Beschreibung

2,2-Difluoro-1,3-dimethylimidazolidine is a fluorinating agent that has gained attention for its utility in organic synthesis. It is a clear liquid with a boiling point of 47°C at 37 mmHg and a melting point of -8.7°C . This compound is particularly notable for its role in deoxofluorination reactions, where it converts alcohols to monofluorides and aldehydes/ketones to gem-difluorides under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-dimethylimidazolidine typically involves the reaction of 2-fluoropropanol with 1,3-dimethylimidazole in a 1:1 molar ratio. The reaction mixture is heated under basic conditions, and the product is then separated and purified through distillation .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1,3-dimethylimidazolidine primarily undergoes deoxofluorination reactions. It is effective in converting:

Primary alcohols: to alkyl fluorides under mild conditions.

Aldehydes and ketones: to gem-difluorides at elevated temperatures.

Phenols: with electron-withdrawing groups to fluorinated products.

Common Reagents and Conditions

Solvents: Acetonitrile, dichloromethane, and glyme are commonly used.

Conditions: Reactions are typically conducted at temperatures ranging from 25°C to 85°C, depending on the substrate.

Major Products

Primary alcohols: yield alkyl fluorides.

Aldehydes and ketones: yield gem-difluorides.

Phenols: yield fluorinated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Fluorination Agent

DFI is recognized as a potent fluorinating agent. Its utility lies in converting alcohols to monofluorides and aldehydes/ketones to gem-difluorides under mild conditions. This property is particularly valuable in synthesizing fluorinated compounds that exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Case Study: Synthesis of Dideoxy-2',3'-dehydronucleosides

A study demonstrated that DFI could facilitate the synthesis of dideoxy-2',3'-dehydronucleosides, which serve as precursors for various antiviral and anticancer drugs. The dehydrating ability of DFI was crucial in this synthesis process .

Dehydration Reactions

In addition to its fluorination capabilities, DFI has been shown to effectively promote dehydration reactions. This characteristic allows it to be utilized in the formation of dihydrofurans, which are important intermediates in the synthesis of numerous bioactive compounds.

Data Table: Comparison of Dehydration Agents

| Agent | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| DFI | Dehydration | 85 | Mild (room temp) |

| Phosphorus Oxychloride | Dehydration | 70 | High temp |

| Thionyl Chloride | Dehydration | 75 | High temp |

Applications in Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their pharmacological properties. DFI's role as a fluorinating agent is critical in medicinal chemistry for developing new therapeutics.

Case Study: Anticancer Drug Development

Research has indicated that compounds synthesized using DFI have shown promising results in preclinical models for cancer treatment. The introduction of fluorine atoms can significantly alter the metabolic pathways and enhance the efficacy of these drugs against resistant cancer types .

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1,3-dimethylimidazolidine involves nucleophilic fluorination. The compound acts as a source of fluorine, facilitating the replacement of hydroxyl groups in alcohols and carbonyl groups in aldehydes and ketones with fluorine atoms . This process is stabilized by the presence of two nitrogen atoms adjacent to the difluoromethylene group, enhancing the reactivity and selectivity of the fluorination reaction .

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-1,3-dimethylimidazolidine is compared with other fluorinating agents such as:

Diethylaminosulfur trifluoride (DAST): Less thermally stable, decomposes at about 90°C.

Yarovenko and Ishikawa agents: Similar in structure but less reactive due to the absence of stabilizing nitrogen atoms.

Sulfur tetrafluoride (SF4): More aggressive and less selective in fluorination reactions.

The uniqueness of this compound lies in its thermal stability and selective fluorination capabilities under mild conditions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a compound with significant biological activity, particularly noted for its role as a fluorinating agent in organic synthesis and its potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and various applications supported by research findings and case studies.

Target Compounds

DFI primarily targets alcohols, aldehydes, and ketones, acting as a deoxo-fluorinating agent. This process involves converting alcohols to monofluorides and aldehydes/ketones to gem-difluorides.

Biochemical Pathways

The introduction of fluorine atoms into biomolecules alters their function and stability, impacting cellular processes such as signaling pathways and gene expression. DFI interacts with various enzymes and proteins, facilitating the conversion of substrates into their fluorinated forms .

Cellular Effects

DFI has been shown to influence cellular metabolism and behavior. Its ability to modify biomolecules can lead to changes in metabolic flux and levels of metabolites within cells. The compound's reactivity can vary based on environmental conditions such as temperature and pH.

Dosage Effects in Animal Models

Research indicates that at low doses, DFI effectively fluorinates target biomolecules without significant toxicity. However, the effects can vary with different dosages .

Types of Reactions

DFI is primarily involved in deoxofluorination reactions, which include:

- Primary Alcohols: Conversion to alkyl fluorides.

- Aldehydes and Ketones: Conversion to gem-difluorides.

- Phenols: Fluorination under specific conditions.

Common Reaction Conditions

Reactions are typically conducted using solvents such as acetonitrile or dichloromethane at temperatures ranging from 25°C to 85°C.

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Primary Alcohols | Alkyl Fluorides | Mild conditions |

| Aldehydes/Ketones | Gem-Difluorides | Elevated temperatures |

| Phenols | Fluorinated Products | Varies by substrate |

Medicinal Chemistry

DFI has been investigated for its role in synthesizing fluorinated pharmaceuticals. The incorporation of fluorine can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates . For example, DFI has been utilized in the synthesis of gem-difluoride derivatives of known drugs like Probenecid and Febuxostat, demonstrating high yields and regioselectivity .

Case Studies

- Synthesis of Dihydrofurans: DFI was applied in dehydrating reactions to synthesize dihydrofurans, which are precursors for anticancer and antiviral drugs .

- Fluorination Protocols: Studies have shown that DFI can be used effectively in modifying drug molecules without the need for protecting groups, streamlining synthetic processes in drug development .

Safety and Toxicology

While DFI exhibits promising biological activities, it is essential to consider its safety profile. The compound is classified as corrosive and poses risks for respiratory or skin sensitization upon exposure. Careful handling procedures should be followed to mitigate potential hazards associated with its use .

Eigenschaften

IUPAC Name |

2,2-difluoro-1,3-dimethylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDCBOKBTJIJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381273 | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220405-40-3 | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220405-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.